3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H11F3N2O and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor Activity
- A derivative of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide showed inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).
2. Crystal Structure Analysis
- The crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides were reported, providing insights into their molecular configurations (P. Suchetan et al., 2016).
3. Polymer Chemistry
- Research showed the synthesis of well-defined aromatic polyamides, including derivatives of this compound, for potential applications in material science (T. Yokozawa et al., 2002).
4. Antioxidant Activity
- Amino-substituted benzamide derivatives, related to this compound, have been studied for their capacity to act as antioxidants by scavenging free radicals (I. Jovanović et al., 2020).
5. Mosquito Control
- Certain substituted benzamides, structurally related to this compound, have shown effectiveness in controlling mosquito populations (C. Schaefer et al., 1978).
6. Synthesis of Aromatic Polyamides
- Studies have focused on the synthesis of semifluorinated organo-soluble aromatic polyamides, exploring the properties of these compounds for advanced technological applications (Debaditya Bera et al., 2012).
7. Antiplasmodial Activities
- Research on N-acylated furazan-3-amine derivatives, structurally similar to this compound, revealed promising antiplasmodial activities against different strains of Plasmodium falciparum (Theresa Hermann et al., 2021).
8. Antibacterial Activity
- N-(3-Hydroxy-2-pyridyl)benzamides, related to the this compound structure, have been synthesized and tested for their antibacterial activity (A. Mobinikhaledi et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tyrosine-protein kinases , which play essential roles in various cellular processes, including cell survival, proliferation, migration, and adhesion .
Mode of Action
It is suggested that the compound may interact with its targets, potentially tyrosine-protein kinases, to regulate their activity . This interaction could result in changes in cellular processes such as angiogenesis, cell survival, proliferation, migration, and adhesion .
Biochemical Pathways
Similar compounds have been associated with the modulation of the serotonergic system , suggesting that 3-Amino-N-[3-(trifluoromethyl)phenyl]benzamide might also influence this pathway and its downstream effects.
Result of Action
Similar compounds have been shown to exhibit antidepressant-like effects , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCNXNNPZMXFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368049 |
Source
|
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328107-22-8 |
Source
|
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.